1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid
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Overview
Description
1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a benzimidazole core with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of 4-(benzyloxy)phenylacetic acid.
Benzimidazole Core Formation: The next step involves the cyclization of o-phenylenediamine with the benzyloxyphenyl intermediate under acidic conditions to form the benzimidazole ring.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The benzyloxy group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Lacks the benzyloxy and carboxylic acid groups, resulting in different biological activities.
4-(Benzyloxy)phenylacetic acid: Contains the benzyloxy group but lacks the benzimidazole core, leading to different chemical properties and applications.
Benzimidazole: The simplest form, which serves as the core structure for more complex derivatives.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-1-(4-phenylmethoxyphenyl)benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-23-20-13-17(22(25)26)7-12-21(20)24(15)18-8-10-19(11-9-18)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXAVDOWNNEDMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC=CC=C4)C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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